molecular formula C9H18N2O4 B6618737 tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate CAS No. 1790603-71-2

tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate

Cat. No.: B6618737
CAS No.: 1790603-71-2
M. Wt: 218.25 g/mol
InChI Key: LMQXHHVELJHLJS-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate: is a chemical compound with the molecular formula C9H20N2O2. It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of di-tert-butyl dicarbonate as a precursor is common due to its high reactivity and efficiency in forming the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .

Biology: In biological research, this compound is used to modify and protect amino groups in biomolecules, aiding in the study of protein structure and function .

Medicine: In medicinal chemistry, it is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it valuable in drug development .

Industry: Industrially, this compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. The methoxycarbonyl group stabilizes the compound, making it resistant to nucleophilic attack. Upon deprotection, the tert-butyl group is cleaved, typically using strong acids like trifluoroacetic acid, resulting in the formation of the free amine .

Comparison with Similar Compounds

  • tert-Butyl methyl (2-(methylamino)ethyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate
  • tert-Butyl N-(2-oxiranylmethyl)carbamate

Uniqueness: tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate is unique due to its specific combination of tert-butyl and methoxycarbonyl groups, which provide both steric protection and stability. This makes it particularly effective as a protecting group in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[2-(methoxycarbonylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6-5-10-7(12)14-4/h5-6H2,1-4H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQXHHVELJHLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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